molecular formula C13H11NO2 B8132774 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide

3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8132774
M. Wt: 213.23 g/mol
InChI Key: SQTOIQOXWRXHJA-UHFFFAOYSA-N
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Description

3’-Hydroxy-[1,1’-biphenyl]-4-carboxamide is an organic compound belonging to the biphenyl family It is characterized by the presence of a hydroxyl group at the 3’ position and a carboxamide group at the 4 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. The process involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: For large-scale production, the Suzuki–Miyaura coupling reaction is preferred due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of continuous flow reactors to enhance the reaction rate and product consistency .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-Hydroxy-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3’-Hydroxy-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .

Comparison with Similar Compounds

  • 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide
  • 2’-Hydroxy-[1,1’-biphenyl]-4-carboxamide

Comparison: 3’-Hydroxy-[1,1’-biphenyl]-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide, it has different pharmacological properties and may exhibit distinct enzyme inhibition profiles .

Properties

IUPAC Name

4-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(16)10-6-4-9(5-7-10)11-2-1-3-12(15)8-11/h1-8,15H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTOIQOXWRXHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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